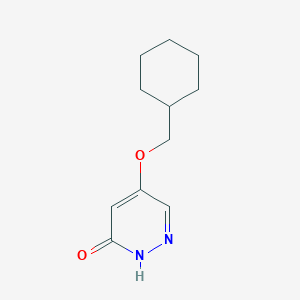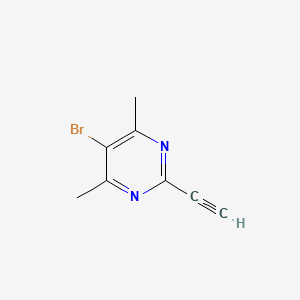
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring system with a methyl group at the 1-position and a carbonyl chloride group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-Methyl-1,2,3,4-tetrahydroquinoline with phosgene (COCl2) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, toluene), and catalysts (triethylamine).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4), solvents (water, acetone).
Major Products
Amides, Esters, Thioesters: Formed from substitution reactions.
1-Methyl-1,2,3,4-tetrahydroquinoline-6-methanol: Formed from reduction reactions.
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an acylating agent, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbonyl chloride can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid methyl ester: Contains a methyl ester group instead of a carbonyl chloride group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the carbonyl chloride group and has different biological activities.
The uniqueness of this compound lies in its reactivity due to the presence of the carbonyl chloride group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
32565-01-8 |
|---|---|
Molekularformel |
C11H12ClNO |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
1-methyl-3,4-dihydro-2H-quinoline-6-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO/c1-13-6-2-3-8-7-9(11(12)14)4-5-10(8)13/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
LDLQAQRPBQPPFC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC2=C1C=CC(=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate](/img/structure/B11894214.png)


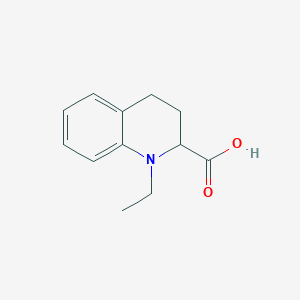

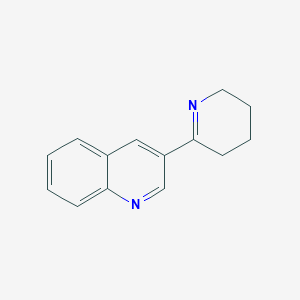
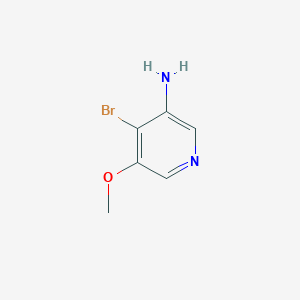
![6-Ethyl-4-hydrazinyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11894249.png)



